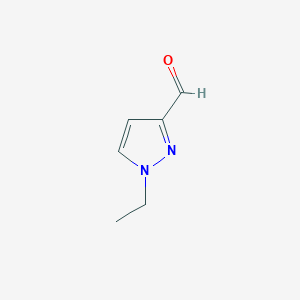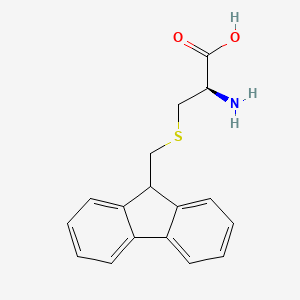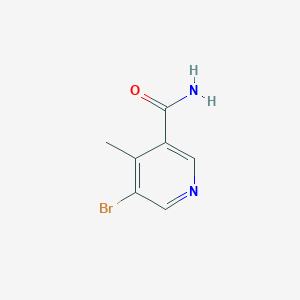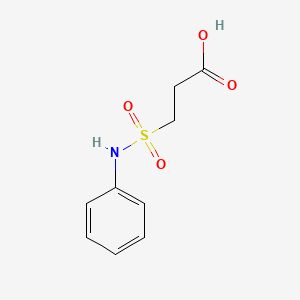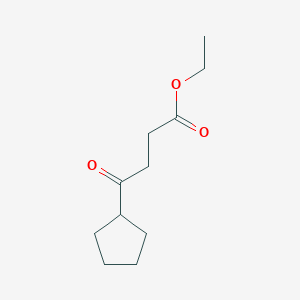
Ethyl 4-cyclopentyl-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves catalytic processes and the use of specific reagents. For instance, the synthesis of dihydropyran-fused indoles is achieved through a DABCO-catalyzed formal [4 + 2] cycloaddition of ethyl allenoate with arylidenoxindoles . Another synthesis route involves the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one to produce ethyl (R)-3-hydroxy-4-chlorobutyrate, which serves as a key intermediate for the synthesis of biologically active compounds . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, which suggests that similar strategies could be adapted for the synthesis of Ethyl 4-cyclopentyl-4-oxobutyrate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-cyclopentyl-4-oxobutyrate would likely consist of a cyclopentyl ring attached to a 4-oxobutyrate moiety. The papers do not directly analyze this molecule, but the study of dihydropyran-fused indoles provides a DFT mechanistic study that indicates a stepwise cycloaddition process, which could be relevant for understanding the molecular interactions and stability of Ethyl 4-cyclopentyl-4-oxobutyrate .
Chemical Reactions Analysis
The chemical reactions described in the papers involve cycloadditions, reductions, and condensations. The formal [4 + 2] cycloaddition catalyzed by DABCO is particularly interesting as it suggests a method for creating complex fused ring systems . The selective reduction process used to obtain ethyl (R)-3-hydroxy-4-chlorobutyrate indicates the potential for creating specific chiral centers, which could be applicable in the synthesis of Ethyl 4-cyclopentyl-4-oxobutyrate . The condensation reaction used in the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate also provides a potential pathway for introducing various substituents into the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 4-cyclopentyl-4-oxobutyrate are not directly discussed, the properties of similar compounds can offer some predictions. For example, the presence of an ester group in ethyl allenoate suggests solubility in organic solvents and potential reactivity in esterification and hydrolysis reactions . The chiral center in ethyl (R)-3-hydroxy-4-chlorobutyrate implies optical activity, which could also be expected for Ethyl 4-cyclopentyl-4-oxobutyrate if it contains chiral centers . The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate involves intermediates that may have implications for the stability and reactivity of Ethyl 4-cyclopentyl-4-oxobutyrate .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Biocatalysis
- Design of pH Profiles for Bioreduction : Research by Chen et al. (2002) focused on designing the optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate, aiming to improve reaction yield and product optical purity. The study introduced a data-driven method combining orthogonal function approximation and orthogonal array, achieving over 10% improvement in performance compared to traditional methods (Chen, Wang, Houng, & Lee, 2002).
- Asymmetric Synthesis with Microbial Cells : Xia et al. (2013) explored the enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate to ethyl 4-phenyl-4-hydroxybutyrate using microbial cells, highlighting the potential of using biocatalysts for producing optically active pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
Novel Synthetic Methodologies
- Hydrogenation and Catalysis : Starodubtseva et al. (2004) discussed the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems, using Ru-BINAP as a chiral catalyst. This method ensures high asymmetric induction and catalyst recyclability, demonstrating a sustainable approach to synthesizing chiral intermediates (Starodubtseva, Vinogradov, Pavlov, Gorshkova, & Ferapontov, 2004).
- One-Pot Multicomponent Reactions : Liu et al. (2012) reported the efficient synthesis of trifluoromethylated cyclopenta[b]pyran derivatives from ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot multi-component reaction. This study highlights the versatility of ethyl 4-cyclopentyl-4-oxobutyrate derivatives in constructing complex molecular architectures through catalyzed Michael addition and intramolecular cyclization reactions (Liu, Li, Zhang, Song, Zhang, Cao, Zhu, Deng, & Shao, 2012).
Eigenschaften
IUPAC Name |
ethyl 4-cyclopentyl-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-7-10(12)9-5-3-4-6-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDTMPBLMPVPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443989 |
Source


|
| Record name | ETHYL 4-CYCLOPENTYL-4-OXOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopentyl-4-oxobutyrate | |
CAS RN |
898753-83-8 |
Source


|
| Record name | Ethyl γ-oxocyclopentanebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CYCLOPENTYL-4-OXOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

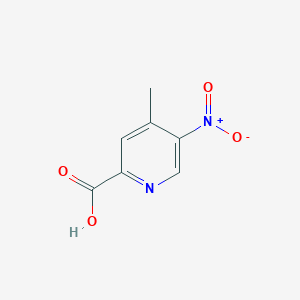
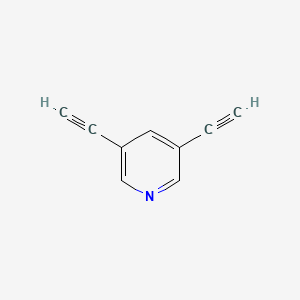
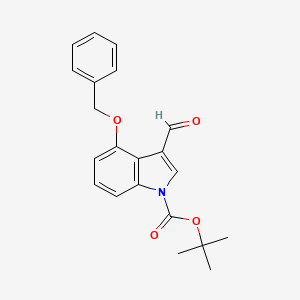
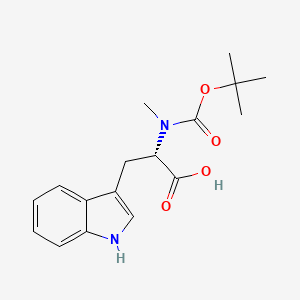
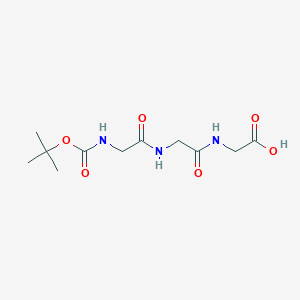
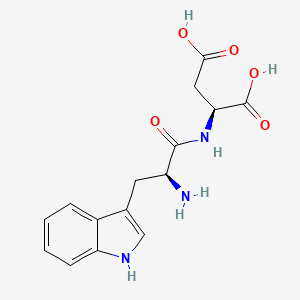
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

